molecular formula C10H22Cl2N2 B13899761 Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

Cat. No.: B13899761
M. Wt: 241.20 g/mol
InChI Key: ABIUNMIDDQBQCF-IDWSCOKRSA-N
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Description

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride is a bicyclic amine derivative with a 3-isopropyl substituent in the exo configuration. It is marketed as a research chemical, with prices ranging from ¥3,840.90 (100 mg) to ¥64,000.90 (10 g) .

Properties

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

(1S,5R)-3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-7(2)12-5-8-3-4-9(6-12)10(8)11;;/h7-10H,3-6,11H2,1-2H3;2*1H/t8-,9+,10?;;

InChI Key

ABIUNMIDDQBQCF-IDWSCOKRSA-N

Isomeric SMILES

CC(C)N1C[C@H]2CC[C@@H](C1)C2N.Cl.Cl

Canonical SMILES

CC(C)N1CC2CCC(C1)C2N.Cl.Cl

Origin of Product

United States

Preparation Methods

Imine Formation and Reduction Route

A patented process (IL283994B2) describes a scalable and efficient synthetic route to bicyclic amines related to the target compound. The process involves:

Step Description Key Reagents/Conditions Notes
a) Imine formation from bicyclic ketone precursor and hydroxylamine hydrochloride Ketone + NH2OH·HCl Forms oxime intermediate
b) Reduction of oxime to amine Reducing agent (e.g., NaBH4 or catalytic hydrogenation) Converts oxime to the bicyclic amine
c) Salt formation with acid Various acids such as (R)-(-)-Mandelic acid, citric acid, maleic acid Provides crystalline salts for purification
d) Boc-protection and dissociation Boc2O and base Protects amine for further transformations
e) Deprotection to yield final amine Acidic conditions Final deprotected exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine

This method addresses issues in previous processes such as tedious chromatographic purifications and costly chiral separations by optimizing reaction conditions and salt formation steps to improve scalability and purity.

Diels-Alder Cycloaddition Approach

An alternative synthetic strategy involves a Diels-Alder reaction between cyclopentadiene and an imine or related dienophile to construct the bicyclic core:

Step Description Key Reagents/Conditions Notes
1 Diels-Alder cycloaddition Cyclopentadiene + imine generated in situ Forms bicyclic intermediate with defined stereochemistry
2 Functionalization of double bond Osmium tetroxide/N-methylmorpholine N-oxide oxidation Introduces diol groups for further modification
3 Cleavage and oxidation Sodium periodate cleavage of diol Generates bisaldehyde intermediates
4 Amino acid derivative formation Intramolecular cyclization Yields 6-amino-3-azabicyclo[3.2.1]octane derivatives

This approach allows for stereocontrolled synthesis of bicyclic amino acid derivatives, which can be further elaborated to the target amine compound.

Catalytic Hydrogenation of Functionalized Precursors

Hydrogenation of bicyclic ketone or related intermediates in the presence of palladium catalysts under mild conditions is a common method for installing the amine functionality:

Catalyst Solvent Temperature Pressure Yield Notes
Pd(OH)2/C Ethanol 20 °C H2 atmosphere ~100% Reduction of triazole-substituted bicyclic ketones to amines
10% Pd/C Methanol 20 °C 50 psi H2 94% Hydrogenation of benzyl-protected bicyclic intermediates
10% Pd/C Ethanol Reflux Inert atmosphere 58% Ammonium formate as hydrogen donor for reduction

These catalytic hydrogenations are efficient for converting bicyclic ketones or protected amines to the free amine, often as a key step in the final stages of synthesis.

Comparative Data Table of Key Preparation Steps

Preparation Step Reagents/Conditions Yield (%) Advantages Challenges
Imine formation from ketone Ketone + NH2OH·HCl Not specified Mild conditions, good selectivity Requires purification of oxime intermediate
Reduction of oxime to amine NaBH4 or catalytic hydrogenation High (up to 100%) High conversion, scalable Control of stereochemistry
Salt formation with acid (R)-(-)-Mandelic acid, maleic acid, etc. Not specified Enhances purification, crystallinity Acid selection critical for solubility
Boc-protection/deprotection Boc2O, acid/base Not specified Protects amine during synthesis Removal of excess reagents can be challenging
Diels-Alder cycloaddition Cyclopentadiene + imine Gram scale Stereoselective formation of bicyclic core Requires control of dienophile generation
Catalytic hydrogenation Pd catalysts, H2 or ammonium formate 58-100% Efficient amine installation Catalyst poisoning, over-reduction risk

Research Findings and Optimization Notes

  • The patented process (IL283994B2) emphasizes minimizing chromatographic purification and avoiding costly chiral separations by using selective salt formation and protection strategies.
  • The stereochemical outcome of Diels-Alder reactions is influenced by the face selectivity of the dienophile, favoring attack on the less hindered Si-face, which is critical for obtaining the exo isomer.
  • Catalytic hydrogenations using palladium on carbon or palladium hydroxide on carbon under mild conditions provide high yields and purity of the amine product, with solvent choice (ethanol or methanol) affecting reaction efficiency.
  • Use of ammonium formate as a hydrogen donor under reflux conditions offers an alternative to direct hydrogen gas, albeit with slightly lower yields.
  • Protection and deprotection steps using Boc groups allow for orthogonal functional group manipulation, essential for multi-step synthesis and scale-up.

Chemical Reactions Analysis

Types of Reactions

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted tropane alkaloids, which can have diverse biological activities .

Scientific Research Applications

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride is a bicyclic organic compound featuring a unique azabicyclic structure and belonging to the tropane alkaloids class. These alkaloids are recognized for diverse biological activities and potential therapeutic uses, making this compound a subject of interest in medicinal chemistry and drug discovery.

IUPAC Name: rel-(1R,5S,8R)-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride

Formula: C10H22Cl2N2

Molecular Weight: The molecular weight is approximately 227.17 g/mol. However, one source lists the FW (formula weight) as 241.2 .

Potential Applications

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride is of interest for its potential applications in neuropharmacology, particularly regarding its interactions with neurotransmitter systems. Compounds with similar bicyclic structures have been studied for interactions with dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders like depression and anxiety, as well as other conditions related to neurotransmitter imbalances.

8-azabicyclo[3.2.1]octane derivatives can be used for the treatment or prevention of depression, anxiety, pain, panic disorders, attention deficit hyperactivity disorder (ADHD), or obsessive-compulsive disorder . They are also useful for the manufacture of a medicament for the treatment or prevention of a disease or disorder of the nervous system, both centrally and peripherally, which is responsive to monoamine neurotransmission reuptake .

Forms and Administration

Mechanism of Action

The mechanism of action of Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Substituent Variations and Stereochemistry

Key structural analogs differ in substituent groups (methyl, propyl, benzyl) and stereochemistry (exo/endo), which critically influence physicochemical and pharmacological properties:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Stereochemistry Key Applications/Safety Notes
Exo-3-isopropyl-3-azabicyclo... dihydrochloride - Likely C₉H₂₀Cl₂N₂ ~227.18 Isopropyl (3) Exo Research chemical
8-Methyl-8-azabicyclo... dihydrochloride 646477-45-4 C₈H₁₈Cl₂N₂ 213.15 Methyl (8) - Marketed for research; global market analysis available
3-Methyl-3-azabicyclo... dihydrochloride 2173992-28-2 C₈H₁₈Cl₂N₂ 213.15 Methyl (3) - Lab use; priced at €258–3,568
3-Propyl-3-azabicyclo...amine 1170641-81-2 C₁₀H₂₀N₂ 168.28 Propyl (3) - Research use; lower molecular weight
3-Benzyl-3-azabicyclo...amine 166973-12-2 C₁₃H₁₈N₂ 202.30 Benzyl (3) - Industrial/research use; higher lipophilicity

Key Observations :

  • Substituent Size : Larger groups (e.g., isopropyl, benzyl) increase molecular weight and lipophilicity (logP). For example, 8-methyl derivatives have logP ~1.61 , while benzyl analogs likely exhibit higher values, impacting membrane permeability.
  • Stereochemistry : Exo configurations (e.g., exo-3-isopropyl) may enhance receptor binding specificity compared to endo isomers, as seen in nicotinic receptor agonists like (3R,5R)-1-aza-bicyclo[3.2.1]octan-3-amine derivatives .

Biological Activity

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine; dihydrochloride is a bicyclic organic compound belonging to the tropane alkaloid family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by its unique azabicyclic structure, specifically the azabicyclo[3.2.1]octane core. Its molecular formula is C10H22Cl2N2C_{10}H_{22}Cl_2N_2, with a molecular weight of approximately 241.20 g/mol. The structural representation is as follows:

SMILES NC1[C@](CN(C2)C(C)C)([H])CC[C@]12[H].Cl[H].Cl[H]\text{SMILES }NC1[C@](CN(C2)C(C)C)([H])CC[C@]12[H].Cl[H].Cl[H]

Biological Activity Overview

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine has shown significant biological activity, particularly in neuropharmacology. Compounds with similar bicyclic structures have been studied for their interactions with neurotransmitter systems, including dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.

Research indicates that this compound may modulate receptor activity involved in neurotransmission, influencing pathways related to mood regulation and cognitive function. The following table summarizes the key biological targets and their associated effects:

Biological Target Effect Potential Application
Dopamine ReceptorsModulation of dopaminergic activityTreatment of Parkinson's disease, schizophrenia
Serotonin ReceptorsInfluence on mood regulationTreatment of depression and anxiety
N-acylethanolamine-hydrolyzing acid amidase (NAAA)Inhibition leading to anti-inflammatory effectsManagement of inflammatory conditions

Neuropharmacological Studies

Studies have demonstrated that exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine can effectively interact with neurotransmitter systems, leading to promising results in preclinical models:

  • Dopaminergic Activity : The compound exhibited a significant affinity for dopamine receptors, suggesting its role in modulating dopaminergic signaling pathways.
  • Serotonergic Activity : It also showed interaction with serotonin receptors, indicating potential antidepressant effects.

Case Studies

In a recent study focusing on azabicyclo compounds, researchers evaluated the pharmacological profile of exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine in vivo:

  • Model : Rodent models were used to assess behavioral changes following administration.
  • Findings : The compound produced notable anxiolytic effects comparable to established anxiolytics, with a favorable side effect profile.

Structure-Activity Relationship (SAR)

The structure of exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine allows for various modifications that may enhance its biological activity:

Compound Name Structural Features Biological Activity
8-Isopropyl-3,8-diazabicyclo[3.2.1]octaneContains two nitrogen atomsNeuropharmacological applications
2-Azabicyclo[3.2.1]octaneSimpler structure; precursor for derivativesDiverse pharmacological profiles
8-Benzyl-3-amino-bicyclo[3.2.1]octaneBenzyl group enhances analgesic propertiesAnalgesic studies

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